Dextrothyroxin

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Dextrothyronine, also known as D-thyroxine, is a thyroid hormone used to treat hyperlipidemia . It is the dextrorotary isomer of the synthetic thyroxine . The primary target of Dextrothyronine is the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .

Mode of Action

It is known that dextrothyronine acts in the liver to stimulate the formation of ldl and, to a much greater extent, to increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyronine has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

Dextrothyronine affects several biochemical pathways. It is known that increased thyroid hormone levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .

Pharmacokinetics

The pharmacokinetics of Dextrothyronine is similar to that of Levothyroxine, a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4) . About 70–80% of an oral dose of T4 is absorbed from the intestine . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The result of Dextrothyronine’s action is a reduction in serum cholesterol and LDL . This is achieved by stimulating the formation of LDL and increasing its catabolism in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces .

Action Environment

The action of Dextrothyronine can be influenced by various environmental factors. For instance, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . .

Wissenschaftliche Forschungsanwendungen

Rathyronin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Halogenierungs- und Dehalogenierungsreaktionen verwendet.

Biologie: Untersucht für seine Rolle im Schilddrüsenhormonstoffwechsel und in der Regulierung.

Medizin: Als potenzieller therapeutischer Wirkstoff für Schilddrüsenerkrankungen und Stoffwechselerkrankungen untersucht.

Industrie: Wird bei der Synthese anderer Schilddrüsenhormonanaloga und verwandter Verbindungen eingesetzt.

Wirkmechanismus

Rathyronin übt seine Wirkungen aus, indem es die Wirkung natürlicher Schilddrüsenhormone nachahmt. Es bindet an Schilddrüsenhormonrezeptoren im Zellkern von Zielzellen und führt zur Aktivierung der Genexpression. Dies führt zu einer erhöhten Stoffwechselrate, einer verstärkten Proteinsynthese und einer Modulation verschiedener physiologischer Prozesse. Die molekularen Ziele umfassen Schilddrüsenhormonrezeptoren (TRα und TRβ) und Wege, die am Energiestoffwechsel und der Thermogenese beteiligt sind .

Biochemische Analyse

Biochemical Properties

Dextrothyronine interacts with various enzymes, proteins, and other biomolecules. It is peripherally deiodinated to form triiodothyronine, which exerts a broad spectrum of stimulatory effects on cell metabolism . This interaction involves the binding of Dextrothyronine to thyroid receptors and, as it is a prohormone, it binds as a substrate to iodide peroxidase .

Cellular Effects

Dextrothyronine influences cell function by stimulating the formation of low-density lipoprotein (LDL) and increasing the catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .

Molecular Mechanism

The molecular mechanism of Dextrothyronine is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . This interaction leads to the stimulation of LDL formation and increased catabolism of LDL in the liver .

Temporal Effects in Laboratory Settings

It is known that the effects of Dextrothyronine on LDL formation and catabolism are significant and can lead to noticeable changes in serum cholesterol and LDL levels .

Dosage Effects in Animal Models

It is known that Dextrothyronine has a significant effect on LDL formation and catabolism, which could potentially vary with different dosages .

Metabolic Pathways

Dextrothyronine is involved in the metabolic pathway of LDL formation and catabolism in the liver . It interacts with enzymes involved in these processes, leading to increased excretion of cholesterol and bile acids via the biliary route into the feces .

Transport and Distribution

It is known that Dextrothyronine has a significant effect on LDL formation and catabolism in the liver .

Subcellular Localization

Given its significant role in LDL formation and catabolism in the liver, it is likely that Dextrothyronine is localized in areas of the cell involved in these processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rathyronin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Jodierung von phenolischen Verbindungen gefolgt von Kupplungsreaktionen beinhaltet. Die Synthese beginnt typischerweise mit der Jodierung von 4-Hydroxyphenylalanin, um 3,5-Dijod-4-hydroxyphenylalanin zu erhalten. Dieser Zwischenstoff wird dann unter bestimmten Reaktionsbedingungen mit 4-Hydroxy-3-jodphenol gekoppelt, um Rathyronin zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von Rathyronin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um die Konzentration der Reaktanten, die Temperatur und die Reaktionszeit zu überwachen. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rathyronin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rathyronin kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können Rathyronin in seine dejodtierten Formen umwandeln.

Substitution: Halogensubstitutionsreaktionen können die Jodatome am aromatischen Ring modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen verwenden oft Reagenzien wie Natriumjodid und Kupfer(I)-bromid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen dejodtierte Derivate, Chinone und substituierte phenolische Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trijodthyronin (T3): Das natürliche Schilddrüsenhormon mit ähnlicher Struktur und Funktion.

Levothyroxin (T4): Ein weiteres synthetisches Schilddrüsenhormon, das zur Behandlung von Hypothyreose eingesetzt wird.

Reverse Trijodthyronin (rT3): Eine inaktive Form von Trijodthyronin, die mit T3 um die Rezeptorbindung konkurriert

Einzigartigkeit

Rathyronin ist aufgrund seiner synthetischen Herkunft und seiner spezifischen strukturellen Modifikationen einzigartig, die seine Stabilität und Bioverfügbarkeit im Vergleich zu natürlichen Schilddrüsenhormonen verbessern. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es auch zu einem wertvollen Werkzeug in der Forschung und in industriellen Anwendungen .

Eigenschaften

IUPAC Name |

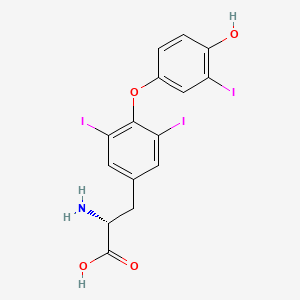

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858995 | |

| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-96-9, 6893-02-3, 5714-08-9 | |

| Record name | DL-Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rathyronine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | liothyronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Detrothyronin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rathyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RATHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.